2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole

Description

Molecular Architecture and Substituent Configuration

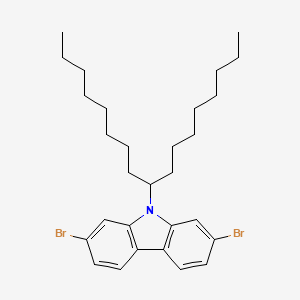

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a halogenated carbazole derivative featuring a planar aromatic core functionalized with bromine atoms at the 2- and 7-positions and a branched heptadecyl alkyl chain at the 9-position. The molecular formula is $$ \text{C}{29}\text{H}{41}\text{Br}_2\text{N} $$, with a molecular weight of 563.46 g/mol.

Key Structural Features:

- Carbazole Core : The tricyclic carbazole system consists of two benzene rings fused to a central pyrrole ring. Bromination at the 2- and 7-positions introduces steric and electronic effects that influence conjugation and intermolecular interactions.

- Heptadecyl Substituent : The 9-position is substituted with a 1-octylnonyl group ($$ \text{C}{17}\text{H}{35} $$), a branched alkyl chain that enhances solubility in nonpolar solvents while maintaining thermal stability.

- Bromine Functionalization : The electron-withdrawing bromine atoms at the 2- and 7-positions lower the highest occupied molecular orbital (HOMO) energy level, enabling tuning of optoelectronic properties.

Table 1: Molecular Parameters of this compound

Crystallographic Characterization and Conformational Dynamics

X-ray diffraction studies of analogous carbazole derivatives reveal critical insights into the packing behavior and conformational flexibility of this compound.

Crystallographic Data:

Conformational Flexibility:

The heptadecyl chain adopts an anti conformation, minimizing steric clashes and enabling bilayer formation in the solid state. This segregation isolates the carbazole cores into rows, optimizing charge transport pathways.

Table 2: Crystallographic Properties of Halogenated Carbazole Derivatives

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations and experimental studies elucidate the electronic properties of this compound, particularly its HOMO-LUMO profile.

Key Findings:

HOMO-LUMO Energy Levels :

Charge Transfer Properties :

Bromine substitution reduces the HOMO energy level by 0.3–0.5 eV compared to unsubstituted carbazole, enhancing electron-accepting capabilities. The heptadecyl chain does not participate in conjugation but stabilizes the molecule through van der Waals interactions.

Table 3: Electronic Parameters of this compound

| Parameter | Value | Method/Source |

|---|---|---|

| HOMO Energy | -5.4 eV | DFT/LC-ωPBE |

| LUMO Energy | -2.8 eV | DFT/B3LYP |

| Band Gap ($$ E_g $$) | 2.6 eV | UV-Vis Spectroscopy |

Orbital Topology:

- HOMO : Electron density concentrated on the carbazole core and nitrogen lone pair.

- LUMO : Distributed over bromine atoms and the carbazole π-system, facilitating charge transfer in donor-acceptor polymers like PCDTBT.

This electronic configuration makes the compound a critical building block for low-bandgap polymers used in organic solar cells and light-emitting diodes.

Propriétés

IUPAC Name |

2,7-dibromo-9-heptadecan-9-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUNMSCVUSIWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694739 | |

| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955964-73-5 | |

| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-(9-heptadecyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Biochimique

Biochemical Properties

2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and heptadecan-9-yl side chain contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atoms in the compound facilitate its binding to active sites of enzymes, potentially inhibiting or activating their functions. For instance, the compound has been found to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects. Furthermore, it can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic flux. These temporal effects highlight the importance of considering both immediate and long-term impacts in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress, enhancing the activity of antioxidant enzymes. At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. These findings underscore the importance of dosage optimization to balance therapeutic benefits and adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in the modulation of metabolic flux and changes in metabolite levels, influencing overall cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its incorporation into cellular membranes, where it can interact with membrane-bound proteins and influence their functions. Additionally, it can be transported across cellular compartments via vesicular trafficking, affecting its localization and accumulation within specific organelles.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy metabolism. Post-translational modifications, such as phosphorylation, can further influence its targeting to specific subcellular compartments, thereby modulating its biochemical interactions and cellular effects.

Activité Biologique

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a carbazole derivative that has garnered attention for its potential applications in organic electronics and photonic devices. This compound, identified by its CAS number 955964-73-5, exhibits unique biological activities that may influence its utility in various fields, including medicinal chemistry and material science.

The molecular formula of this compound is C29H41Br2N. Key properties include:

- Molecular Weight : 518.42 g/mol

- Log P (octanol-water partition coefficient) : Ranges from 6.69 to 12.61, indicating high lipophilicity and potential for membrane permeability .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacokinetics

- Blood-Brain Barrier (BBB) Permeability : The compound is noted not to be a BBB permeant, which limits its central nervous system applications .

- P-glycoprotein (P-gp) Substrate : It acts as a substrate for P-glycoprotein, suggesting that it may be involved in drug efflux mechanisms, impacting its bioavailability and therapeutic efficacy .

2. Enzyme Interaction

The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism. This characteristic may reduce the risk of drug-drug interactions when used in combination therapies .

Synthesis and Functionalization

The synthesis of this compound involves a multi-step process starting from simple carbazole derivatives. The reaction typically requires potassium hydroxide in dry DMSO under controlled heating conditions to achieve high yields (up to 90%) of the desired product . This synthetic pathway is crucial for producing derivatives with tailored biological activities.

Study 1: Photovoltaic Applications

A study explored the use of carbazole derivatives in organic photovoltaics, demonstrating that incorporating heptadecane chains enhances the solubility and processability of the materials without compromising their electronic properties. Devices fabricated with these compounds showed improved power conversion efficiencies (PCE) compared to their unsubstituted counterparts .

Study 2: Antimicrobial Properties

In vitro studies have shown that certain carbazole derivatives possess antimicrobial activity against various bacterial strains. While specific data on this compound is sparse, related compounds have demonstrated significant inhibitory effects on pathogenic bacteria, suggesting potential applications in antimicrobial formulations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C29H41Br2N |

| Molecular Weight | 518.42 g/mol |

| Log P (iLOGP) | 6.69 |

| BBB Permeability | No |

| P-gp Substrate | Yes |

| CYP Inhibition | None (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) |

Applications De Recherche Scientifique

Organic Photovoltaics (OPVs)

2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is utilized as a building block for low-bandgap polymers in OPVs. Its incorporation into polymer structures enhances light absorption and charge transport properties, leading to improved power conversion efficiencies (PCE). For instance, PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(2',3'-dimethylphenyl)-thieno[3,4-b]thiophene]) synthesized using this compound has demonstrated a PCE of approximately 6.7% .

Organic Field-Effect Transistors (OFETs)

The compound is also explored for use in OFETs due to its high charge mobility and stability. Carbazole derivatives are known for their excellent electronic properties, making them suitable for active layers in OFET devices. Research indicates that devices utilizing carbazole-based materials can achieve high mobility values, which are crucial for efficient transistor operation .

Organic Light-Emitting Diodes (OLEDs)

In OLED applications, the compound serves as a host material or an emissive layer component. The incorporation of carbazole units enhances the light-emitting efficiency due to their favorable energy levels and good electron transport properties. Studies have shown that devices fabricated with these materials exhibit enhanced brightness and efficiency .

Case Study 1: Synthesis and Performance of PCDTBT

A notable study focused on the synthesis of PCDTBT from this compound demonstrated its effectiveness in OPV applications. The synthesized polymer was characterized for its optical and electronic properties, revealing a strong absorption spectrum and significant charge carrier mobility.

Case Study 2: Development of High-Mobility OFETs

Research conducted on OFETs using carbazole derivatives highlighted the role of this compound in achieving high mobility rates. The study reported mobilities exceeding 1 cm²/V·s under optimized conditions, showcasing the potential for high-performance electronic devices.

Comparaison Avec Des Composés Similaires

Substituent Type and Chain Length

Key Compounds:

- 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole : The heptadecan-9-yl chain improves solubility and phase separation in block copolymers for OPVs .

- 2,7-Dibromo-9-octyl-9H-carbazole (C20H23Br2N, M = 437.21 g/mol): Shorter octyl chain (C8H17) leads to tighter crystal packing via Br⋯Br interactions (3.5475 Å) and C–H⋯π bonds .

- 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole: Branched alkyl chain enhances solubility but reduces crystallinity compared to linear chains .

- 2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole (t-CBZ): Aryl substituent introduces steric hindrance and lowers solubility, but enhances rigidity for photovoltaic applications .

Table 1: Substituent Effects on Key Properties

*Calculated based on substituent addition to carbazole core.

Substitution Position (2,7 vs. 3,6)

- 2,7-Dibromo Substitution : Favors planar molecular geometry, enabling π-conjugation for optoelectronic applications. Polymers incorporating this derivative exhibit high molar extinction coefficients (e.g., PPTZCZ in ) .

- 3,6-Dibromo Substitution : Distorts symmetry and reduces conjugation, as seen in 3,6-Di(2-furyl)-9H-carbazole, which shows anticancer activity via Topo II inhibition .

Electronic and Optical Properties

- Absorption and Emission: The 2,7-dibromo substitution in the target compound red-shifts absorption compared to non-brominated carbazoles. For example, polymers with 9-(heptadecan-9-yl)-carbazole units exhibit stronger absorption at ~370 nm .

- Electrochemical Stability : The electron-withdrawing bromine atoms stabilize the highest occupied molecular orbital (HOMO), making the compound suitable as an electron acceptor in OPVs .

Méthodes De Préparation

Alkylation of 2,7-Dibromo-9H-carbazole with 9-Heptadecane p-toluenesulfonate

Method Overview:

The key step in preparing 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole involves nucleophilic substitution of 2,7-dibromo-9H-carbazole with 9-heptadecane p-toluenesulfonate under basic conditions.

Reaction Conditions and Procedure:

- Reactants: 2,7-dibromo-9H-carbazole (4 g, 12 mmol), potassium hydroxide (0.84 g, 17.8 mmol), and 9-heptadecane p-toluenesulfonate (6.4 g, 15.6 mmol).

- Solvent: Dry dimethyl sulfoxide (DMSO), 40 mL for initial solubilization, plus 60 mL dry DMSO for the tosylate solution.

- Temperature: Heated at 80 °C for 1 hour before addition of tosylate, then continued reaction at 80 °C.

- Workup: After reaction completion, the mixture is cooled, poured into water, extracted with diethyl ether, dried over magnesium sulfate, and solvent removed under vacuum.

- Purification: Flash chromatography using cyclohexane as eluent yields white crystalline product.

- Yield: 90%

- Characterization:

- ^1H NMR (400 MHz, CDCl3): Signals consistent with aromatic protons and aliphatic chain protons, including a triplet at 0.83 ppm for terminal methyl groups.

- ^13C NMR (100 MHz, CDCl3) and HRMS data confirm molecular structure.

This method is considered efficient and reproducible for producing the target compound with high purity and yield.

Lithiation and Borylation as a Precursor Step

Context:

Before alkylation, lithiation of carbazole derivatives followed by borylation can be performed to introduce boronate groups for further functionalization.

- Compound f-5 (5.0 g, 9.0 mmol) is dissolved in THF (150 mL) at -78 °C under vacuum.

- n-Butyllithium (2.0 M in hexanes, 11.26 mL) is added slowly, stirred for 2 hours.

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.52 mL) is added slowly and stirred for 4 hours, then allowed to react for 40 hours at room temperature.

- Workup involves methanol and methylene chloride washing, drying over MgSO4, rotary evaporation, and column chromatography.

Yield: 70%

This step is important for preparing boronate-functionalized carbazole intermediates used in Suzuki coupling reactions.

Suzuki Coupling Reaction for Further Functionalization

- 2,7-dibromo-9-(heptadecane-9-yl)-9H-carbazole (5.61 g, 0.01 mol) is reacted with bis-boronic acid pinacol ester (5.08 g, 0.02 mol) in the presence of PdCl2(dppf) catalyst (0.05 g), potassium acetate (1.6 g, 0.016 mol) in deoxygenated 1,4-dioxane (50 mL).

- The mixture is refluxed at 87 °C for 4 hours under nitrogen atmosphere.

- After cooling, the product is purified by column chromatography to yield a white solid.

This method is used to introduce additional aryl groups or modify the carbazole core for advanced applications.

Formylation via Lithiation and DMF Quenching

- 9-Heptadecanyl-2,7-dibromocarbazole (3 g, 5.3 mmol) dissolved in dry THF (130 mL) is cooled to -78 °C.

- n-Butyllithium (25.6 mmol) is added dropwise, mixture warmed to 0 °C for 1 hour, then cooled again to -78 °C.

- DMF (6 mL) is added, stirred for 4 hours at room temperature.

- Workup involves quenching with cold acidic water, filtration, washing, and purification by flash chromatography.

Yield: 82%

This method introduces aldehyde groups at the 2,7-positions, enabling further synthetic transformations.

Azidation via Copper-Catalyzed Substitution

- 9-Heptadecanyl-2,7-dibromocarbazole (4 g, 7.1 mmol) is reacted with sodium azide (1.85 g, 28.5 mmol), copper iodide (0.28 g, 1.47 mmol), sodium ascorbate (0.144 g, 0.77 mmol), and N,N'-dimethylethylenediamine in a solvent mixture of toluene, ethanol, and water at 110 °C for 20 hours.

- After cooling, the mixture is extracted, dried, and purified by flash chromatography.

Yield: 65%

This method replaces bromine atoms with azide groups, useful for click chemistry applications.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation | 2,7-dibromo-9H-carbazole, 9-heptadecane p-toluenesulfonate, KOH, DMSO, 80 °C | 90 | High yield, flash chromatography purification |

| 2 | Alkylation (alternative) | Compound f-2, compound 4-f, KOH, DMSO, 24 h stirring | 78 | Suitable for scale-up |

| 3 | Lithiation and Borylation | n-BuLi, THF, -78 °C, dioxaborolane | 70 | Precursor for Suzuki coupling |

| 4 | Suzuki Coupling | PdCl2(dppf), potassium acetate, 1,4-dioxane, reflux 87 °C | Not specified | Functionalization step |

| 5 | Formylation | n-BuLi, THF, DMF, -78 °C to RT | 82 | Aldehyde introduction |

| 6 | Azidation | NaN3, CuI, sodium ascorbate, DMEDA, toluene/ethanol/water, 110 °C | 65 | Azide substitution for click chemistry |

Research Findings and Notes

- The alkylation of 2,7-dibromo-9H-carbazole with 9-heptadecane p-toluenesulfonate in the presence of potassium hydroxide in DMSO is the most commonly reported and efficient method for preparing this compound, yielding up to 90% pure product.

- Reaction conditions such as temperature (around 80 °C), solvent choice (dry DMSO), and base (KOH) are critical for high yields and purity.

- Purification by flash chromatography using non-polar solvents like cyclohexane ensures removal of side products and unreacted starting materials.

- Subsequent functionalization steps such as Suzuki coupling and formylation expand the utility of this compound in organic electronics and materials science.

- The use of organolithium reagents requires strict anhydrous and low-temperature conditions (-78 °C) to ensure selective lithiation and minimize side reactions.

- Copper-catalyzed azidation provides a route to further functionalize the carbazole core for advanced synthetic applications.

This comprehensive analysis consolidates diverse experimental protocols and yields for the preparation of this compound, reflecting current best practices in synthetic organic chemistry for this compound.

Q & A

Q. What are the established synthetic routes for preparing 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, and what experimental parameters are critical for yield optimization?

The synthesis typically involves:

- Alkylation : Introducing the heptadecan-9-yl group to 2,7-dibromo-9H-carbazole via nucleophilic substitution under inert conditions (e.g., NaH in DMF) .

- Halogenation : Bromination at the 2,7-positions of carbazole using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .

Key parameters : Reaction temperature (60–80°C for alkylation), stoichiometric control of brominating agents, and inert atmosphere to prevent oxidation .

Q. How does the heptadecan-9-yl substituent influence the solubility and molecular packing of this carbazole derivative?

The bulky heptadecan-9-yl group:

- Enhances solubility in organic solvents (e.g., toluene, THF), enabling solution-processable device fabrication .

- Disrupts π-π stacking, reducing crystallinity and improving amorphous film formation for optoelectronic applications .

Methodological validation : Solubility tests in varying solvents and X-ray diffraction (XRD) to assess crystallinity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify alkyl chain integration and bromine substitution patterns .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 325.003 for C₁₂H₇Br₂N) .

- Elemental analysis : Validates C/H/N/Br ratios .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >300°C) .

Q. What safety precautions are required when handling this compound?

- Hazard classification : Acute toxicity (oral, dermal), skin/eye irritation .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/dermal contact .

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How do variations in the alkyl chain length (e.g., heptadecan-9-yl vs. octyl) impact optoelectronic properties in conjugated polymers?

- Shorter chains (e.g., octyl) : Improve charge mobility via tighter π-π stacking but reduce solubility .

- Longer chains (e.g., heptadecan-9-yl) : Enhance solubility at the expense of reduced crystallinity and charge transport efficiency .

Experimental design : Compare hole mobility (via space-charge-limited current measurements) and film morphology (atomic force microscopy) for polymers with varying alkyl substituents .

Q. What methodologies are employed to incorporate this monomer into donor-acceptor copolymers for photovoltaic applications?

- Suzuki coupling : React with electron-deficient comonomers (e.g., benzothiadiazole derivatives) using Pd(PPh₃)₄ catalyst, toluene solvent, and Aliquat 336 as phase-transfer agent .

- Stoichiometric control : Optimize monomer ratios (e.g., 1:1 carbazole:benzothiadiazole) to balance light absorption and charge separation .

Validation : UV-Vis spectroscopy for bandgap analysis, cyclic voltammetry for HOMO/LUMO determination .

Q. How can contradictory data on polymerization efficiency be resolved when using this monomer?

Contradictions may arise from:

- Catalyst activity : Pd-based catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) affect coupling efficiency .

- Steric effects : Bulky alkyl chains slow reaction kinetics, requiring extended reflux times (>24 hours) .

Resolution : Conduct kinetic studies (monitoring via GPC) and optimize catalyst loading (5–10 mol%) .

Q. What environmental persistence or toxicity concerns are associated with polyhalogenated carbazoles like this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.